Spiramycini -

Spiramycini

Catalog Number: EVT-1536329
CAS Number:
Molecular Formula: C43H74N2O14
Molecular Weight: 843.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Spiramycin involves several chemical processes. One notable method includes the use of Spiramycin Base as a starting material, combined with acetic anhydride and pyridine. The reaction typically occurs at temperatures between 40-50 °C for 10-12 hours. Following the reaction, the mixture is subjected to pH adjustments and extraction processes using butyl acetate and sodium phosphate dibasic to isolate Spiramycin .

The synthesis can be summarized in the following steps:

  1. Mixing Reactants: Combine Spiramycin Base, acetic anhydride, and pyridine.
  2. Reaction Conditions: Maintain a temperature of 40-50 °C for 10-12 hours.
  3. pH Adjustment: Adjust pH to 9.0 using sodium hydroxide.
  4. Extraction: Use butyl acetate for extraction, followed by further purification steps to obtain Spiramycin with a yield of approximately 80% .
Molecular Structure Analysis

Structure and Data

Spiramycin consists of a complex macrolide structure characterized by a large lactone ring and various functional groups that contribute to its biological activity. The molecular formula for Spiramycin is C41H71N1O15C_{41}H_{71}N_{1}O_{15}, with a molecular weight of approximately 769.0 g/mol. The structure includes multiple hydroxyl groups and an amine, which are crucial for its interaction with bacterial ribosomes .

Structural Characteristics

  • Lactone Ring: Central feature contributing to its antibiotic activity.
  • Hydroxyl Groups: Involved in hydrogen bonding with bacterial targets.
  • Amine Group: Enhances solubility and interaction with biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

Spiramycin undergoes various chemical reactions that can affect its stability and efficacy. Key reactions include hydrolysis, esterification, and degradation under acidic or basic conditions. For instance, hydrolysis can lead to the breakdown of the lactone ring, reducing its antibacterial potency .

Notable Reactions

  • Hydrolysis: Can occur in aqueous environments, leading to loss of activity.
  • Esterification: Modifications can enhance solubility or alter pharmacokinetics.
  • Degradation: Conditions such as elevated temperatures or extreme pH can lead to significant degradation products.
Mechanism of Action

Process and Data

Spiramycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation. This action disrupts the synthesis of essential proteins required for bacterial growth and replication.

Mechanistic Insights

  • Binding Site: Interacts specifically with the ribosomal RNA component.
  • Inhibition Type: Bacteriostatic effect; prevents bacterial proliferation without necessarily killing them outright.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: Approximately 150 °C.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers.
  • pH Range: Optimal activity typically observed at neutral pH levels.

Relevant analyses such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction have confirmed these properties, providing insights into its crystalline structure and functional groups .

Applications

Scientific Uses

Spiramycin is primarily used in clinical settings for treating infections caused by sensitive organisms. Its applications include:

  • Antibiotic Therapy: Effective against bacterial infections, particularly in patients allergic to penicillin.
  • Protozoal Infections: Used in the treatment of Toxoplasmosis, especially in immunocompromised patients.
  • Research Applications: Utilized in studies related to antibiotic resistance mechanisms and biosynthetic pathways in bacteria.
Introduction to Spiramycin

Historical Discovery and Development

Spiramycin was first isolated in 1954 by researcher Pinnert-Sindico from the soil bacterium Streptomyces ambofaciens [1] [6]. This marked the discovery of a structurally distinct macrolide antibiotic featuring a 16-membered lactone ring, differentiating it from earlier 14-membered ring macrolides like erythromycin. By 1955, spiramycin became available for oral administration in Europe, with the parenteral formulation following in 1987 [1]. The antibiotic gained particular prominence in France under the trade name Rovamycine® (produced by Rhône-Poulenc Rorer), establishing its clinical utility decades before comprehensive genomic understanding of its biosynthesis emerged [1] [6]. Its historical significance lies in being among the first macrolides with demonstrated activity against Toxoplasma gondii, creating a niche application in maternal-fetal medicine despite not receiving full FDA approval in the United States [1] [3].

Taxonomic Origin: Streptomyces ambofaciens and Biosynthetic Pathways

Spiramycin is produced by Streptomyces ambofaciens, a Gram-positive, filamentous soil bacterium characterized by complex morphological differentiation and secondary metabolite production [2] [7]. This species exhibits remarkable genomic plasticity, particularly at chromosomal termini, which may influence biosynthetic capabilities [7]. The spiramycin biosynthetic gene cluster spans approximately 85 kb and encodes:

  • A Type I polyketide synthase (PKS) system constructing the platenolide macrolactone core through sequential condensation of acetate and propionate units [2]
  • Glycosylation enzymes attaching three deoxyhexoses (mycaminose, forosamine, mycarose)
  • Methyltransferases for O-methylation
  • Regulatory genes controlling cluster expression [2]

Two pathway-specific regulators orchestrate biosynthesis: SrmR (Srm22), which activates transcription of biosynthetic genes, and Srm40, acting downstream as the primary activator for most structural genes [2]. Disruption of either regulatory gene abolishes spiramycin production, while their overexpression enhances yield [2]. The bacterium employs dual self-resistance mechanisms: a ribosome-modifying resistance induced by spiramycin itself, and a constitutive mechanism potentially involving reduced antibiotic permeability or efflux [9].

  • Table 1: Key Enzymatic Components in Spiramycin Biosynthesis
    FunctionGene(s)Enzymatic Activity
    Macrolide core synthesissrmPKS genesType I Polyketide Synthase
    Mycaminose attachmentsrmG/srmHGlycosyltransferases
    Mycarose biosynthesissrmJ/srmKDeoxysugar synthesis enzymes
    Forosamine modificationsrmMAminotransferase
    Transcriptional regulationsrm22 (srmR)/srm40Pathway-specific activators

Global Regulatory Status and Approval Frameworks

Spiramycin's regulatory acceptance demonstrates significant geographical variation:

  • European Union/Canada/Mexico: Fully approved for human use, particularly for toxoplasmosis in pregnancy and respiratory infections [1] [6]
  • United States: Classified as an investigational drug with availability primarily through FDA special import provisions for congenital toxoplasmosis prevention during first-trimester pregnancy [1] [5]
  • Japan: Granted orphan drug designation for toxoplasmosis [3]
  • Veterinary Medicine: Widely approved for livestock and companion animals globally, with increasing market penetration in Asia-Pacific regions [3] [10]

The global spiramycin market reflects these regulatory patterns, valued at $1.5 billion (2023) with projected growth to $2.1 billion by 2032 (CAGR 3.8%), driven by human infectious disease management and expanding veterinary applications [10]. Its orphan status in key markets has limited large-scale clinical trials but maintained specialized use in targeted indications.

  • Table 2: Global Regulatory Status Overview
    RegionApproval StatusPrimary IndicationsSpecial Provisions
    European UnionFull approvalToxoplasmosis, respiratory infectionsMarketed as Rovamycine®
    CanadaFull approvalDental/oral infections, toxoplasmosisDistributed by Odan Laboratories
    United StatesInvestigational/Import onlyCongenital toxoplasmosis (1st trimester)FDA special permission required
    JapanOrphan drug designationToxoplasmosisLimited availability
    MexicoFull approvalBacterial infectionsNo restrictions

Properties

Product Name

Spiramycini

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C43H74N2O14

Molecular Weight

843.1 g/mol

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24-,25-,26+,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1

InChI Key

ACTOXUHEUCPTEW-SQVNBSCLSA-N

Synonyms

demycarosylturimycin H
spiramycin I

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Isomeric SMILES

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.